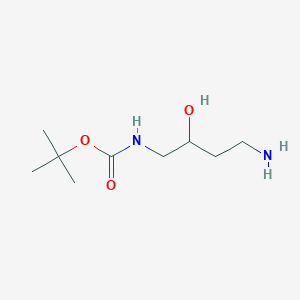
tert-Butyl (4-amino-2-hydroxybutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL N-(4-AMINO-2-HYDROXYBUTYL)CARBAMATE: is a chemical compound commonly used in organic synthesis, particularly as a protecting group for amines. This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in various chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of TERT-BUTYL N-(4-AMINO-2-HYDROXYBUTYL)CARBAMATE typically involves the reaction of tert-butyl chloroformate with 4-amino-2-hydroxybutanol. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods: In industrial settings, the production of TERT-BUTYL N-(4-AMINO-2-HYDROXYBUTYL)CARBAMATE may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help maintain precise control over reaction conditions, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: TERT-BUTYL N-(4-AMINO-2-HYDROXYBUTYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
TERT-BUTYL N-(4-AMINO-2-HYDROXYBUTYL)CARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of TERT-BUTYL N-(4-AMINO-2-HYDROXYBUTYL)CARBAMATE involves the formation of a stable carbamate linkage, which protects the amino group from unwanted reactions. The tert-butyl group can be removed under mild acidic conditions, releasing the free amine for further reactions. This property makes it an essential tool in multi-step organic synthesis .
Comparison with Similar Compounds
- TERT-BUTYL N-(4-HYDROXYBUTYL)CARBAMATE
- TERT-BUTYL N-(4-AMINOBUTYL)CARBAMATE
- TERT-BUTYL N-(4-HYDROXYCYCLOHEXYL)CARBAMATE
Uniqueness: TERT-BUTYL N-(4-AMINO-2-HYDROXYBUTYL)CARBAMATE is unique due to its dual functionality, possessing both an amino and a hydroxy group. This dual functionality allows for versatile applications in organic synthesis, particularly in the protection and deprotection of amines and alcohols .
Properties
Molecular Formula |
C9H20N2O3 |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
tert-butyl N-(4-amino-2-hydroxybutyl)carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-6-7(12)4-5-10/h7,12H,4-6,10H2,1-3H3,(H,11,13) |
InChI Key |
GJAHMDCXXHDWSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



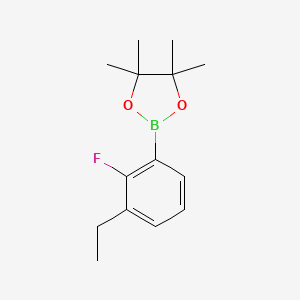
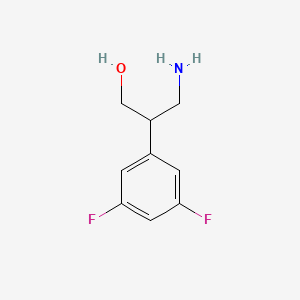
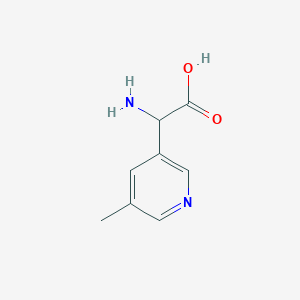

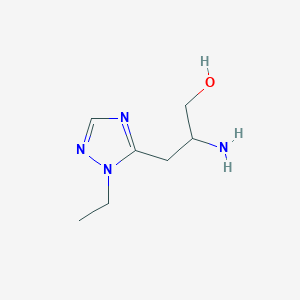

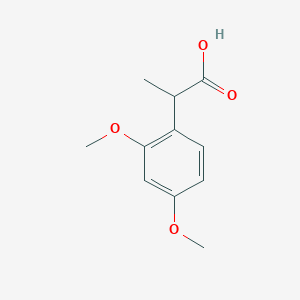
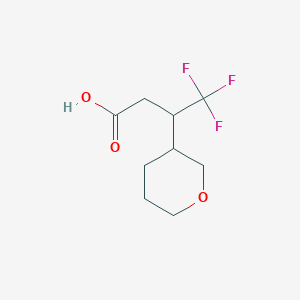
![2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide](/img/structure/B13601209.png)
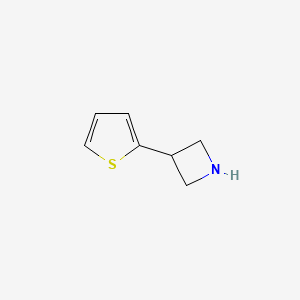

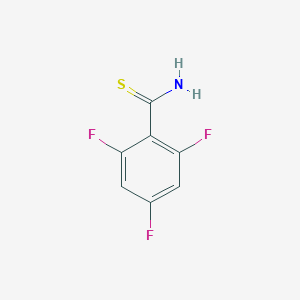
![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)
